Physicochemical Characteristics of 2,6-Diethylphenyl Thiourea Derivatives
Physicochemical Characteristics of 2,6-Diethylphenyl Thiourea Derivatives
This guide serves as a technical blueprint for the physicochemical profiling, synthesis, and biological application of 2,6-diethylphenyl thiourea derivatives . It is designed for researchers in medicinal chemistry and agrochemical discovery who require actionable data rather than generic overviews.
Technical Whitepaper | Version 1.0
Executive Summary: The Steric Advantage
The 2,6-diethylphenyl moiety is a privileged structural motif in drug design. Unlike its unsubstituted or para-substituted counterparts, the 2,6-diethyl substitution pattern provides a "steric shield" around the thiourea core. This steric hindrance is not merely a physical blockade; it fundamentally alters the electronic landscape and conformational stability of the molecule.
For the application scientist, this derivative class offers three distinct advantages:
-
Metabolic Stability: The ethyl groups at the ortho positions block cytochrome P450-mediated hydroxylation at the most vulnerable sites of the phenyl ring.
-
Conformational Locking: The bulk of the ethyl groups restricts rotation around the
bond, often forcing the molecule into a specific atropisomeric conformation that favors binding in hydrophobic pockets (e.g., HIV-1 Reverse Transcriptase). -
Lipophilicity Modulation: The diethyl groups significantly increase
, enhancing membrane permeability without the excessive hydrophobicity associated with longer alkyl chains.
Chemical Architecture & Structural Dynamics
Crystal Structure & Intramolecular Bonding
X-ray crystallographic studies of 2,6-diethylphenyl thiourea derivatives reveal a critical structural feature: the S(6) pseudo-ring motif .
-
Mechanism: An intramolecular hydrogen bond forms between the thiourea N-H and the carbonyl oxygen (in acyl-thiourea derivatives) or the sulfur atom (in bis-thioureas).
-
Consequence: This locks the molecule into a planar or near-planar conformation, reducing the entropic penalty upon binding to a biological target.
-
Geometry: The thiourea moiety (
) is typically planar. The 2,6-diethylphenyl ring is twisted relative to this plane (dihedral angle ~70-85°) to minimize steric clash between the ethyl groups and the sulfur atom.
Physicochemical Profile
The following data summarizes the core properties of the parent scaffold, N-(2,6-diethylphenyl)thiourea.
| Property | Value / Characteristic | Technical Note |
| Molecular Formula | Parent mono-substituted scaffold.[1] | |
| Molecular Weight | 222.35 g/mol | Optimal for CNS penetration and oral bioavailability. |
| Predicted | 1.9 - 2.2 | Ideal lipophilicity range for drug-likeness (Rule of 5). |
| H-Bond Donors | 2 (free thiourea) | Reduced to 1 in cyclized or N,N'-disubstituted derivatives. |
| H-Bond Acceptors | 1 (Sulfur) | Sulfur is a soft acceptor; interacts well with soft metals (Cu, Ag). |
| pKa (Acidic) | ~13.5 | N-H deprotonation. Weakly acidic due to resonance stabilization. |
| pKa (Basic) | ~ -1.5 | Protonation occurs at Sulfur, not Nitrogen, in strong acid. |
| Solubility | Low (Water) | < 50 mg/L. Solubilization requires DMSO, Acetone, or Ethanol. |
| Melting Point | 130°C - 145°C | Sharp melting point indicates high crystallinity. |
Synthetic Methodology
Protocol: Synthesis of N-(2,6-diethylphenyl)-N'-benzoylthiourea
This protocol uses the Benzoyl Isothiocyanate Route . This is preferred over the direct reaction of aniline with thiophosgene due to safety and higher yields. The benzoyl group can be hydrolyzed later if the free thiourea is required.
Reagents:
Workflow:
-
Activation (In Situ Generation of Benzoyl Isothiocyanate):
-
Dissolve
(1.1 eq) in dry acetone. -
Add Benzoyl chloride (1.0 eq) dropwise at 0°C.
-
Observation: A white precipitate of
will form immediately. -
Causality: This step generates highly reactive benzoyl isothiocyanate in situ. Do not isolate; it is unstable.
-
-
Coupling:
-
Reflux the mixture for 15 minutes to ensure complete activation.
-
Add 2,6-Diethylaniline (1.0 eq) dissolved in acetone dropwise to the refluxing mixture.
-
Reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).
-
-
Isolation:
-
Pour the reaction mixture into ice-cold water (
volume). -
The product will precipitate as a solid. Filter and wash with water to remove inorganic salts.
-
-
Purification:
-
Recrystallize from Ethanol/Dichloromethane (1:1).[4]
-
Validation: Check purity via melting point and HPLC.
-
Synthesis Logic Diagram
Figure 1: Step-wise synthesis pathway via the benzoyl isothiocyanate intermediate.
Biological Relevance & SAR
The 2,6-diethylphenyl thiourea scaffold is not merely a chemical curiosity; it is a validated pharmacophore in multiple domains.
Antiviral Activity (HIV-1 NNRTIs)
This class of molecules functions as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .
-
Mechanism: They bind to an allosteric hydrophobic pocket near the polymerase active site of HIV-1 RT.
-
Role of 2,6-Diethyl Group: The ethyl groups fill a specific hydrophobic cleft (the "wing 2" region of the binding pocket). The steric bulk prevents the aromatic ring from rotating freely, reducing the entropic cost of binding.
-
SAR Insight: Replacing ethyl with methyl (2,6-dimethyl) often retains activity but reduces lipophilicity. Replacing with isopropyl (2,6-diisopropyl) increases potency but may lower solubility. 2,6-diethyl is often the optimal compromise.
Anticancer Potential[5][6][7][8][9]
-
Target: Tyrosine Kinases (e.g., VEGFR, EGFR).
-
Mechanism: The thiourea moiety acts as a bioisostere for the urea group found in drugs like Sorafenib. It forms bidentate hydrogen bonds with the kinase hinge region (Glu/Asp residues).
-
Cytotoxicity: Derivatives have shown
values in the low micromolar range (2–10 ) against MCF-7 (breast) and HepG2 (liver) cancer lines.
Structure-Activity Relationship (SAR) Map
Figure 2: Pharmacophore mapping of the 2,6-diethylphenyl thiourea scaffold.
References
-
PubChem. (2025). 2,6-diethylphenylthiourea (Compound CID 708455).[5] National Library of Medicine. Link
-
Yusof, M. S. M., et al. (2013). N-[(2,6-Diethylphenyl)carbamothioyl]-2,2-diphenylacetamide. Acta Crystallographica Section E. Link
-
Lee, K. (2023).[6] Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica E. Link
-
Saeed, A., et al. (2014).[7] Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry. Link
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules. Link
Sources
- 1. CN102993075A - Synthesis process for diafenthiuron as thiourea insecticide and acaricide - Google Patents [patents.google.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. curresweb.com [curresweb.com]
- 5. PubChemLite - 2,6-diethylphenylthiourea (C11H16N2S) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. International Conference on Applied Innovations in IT [icaiit.org]
